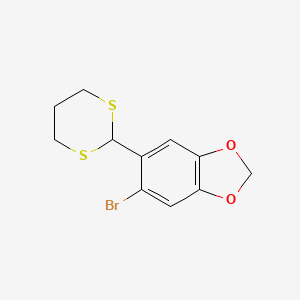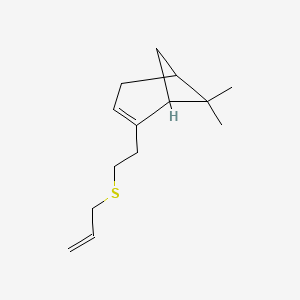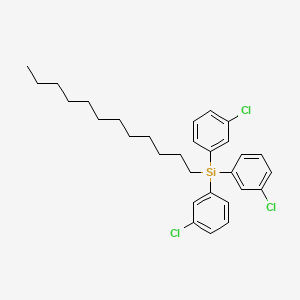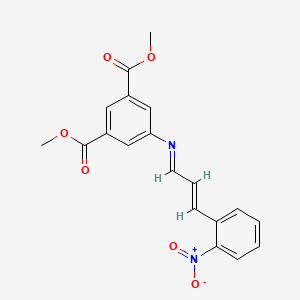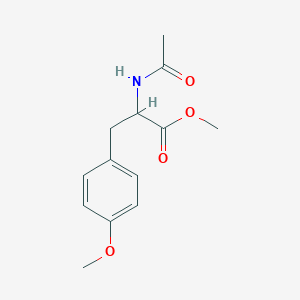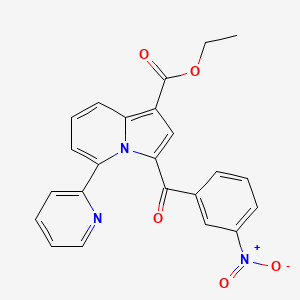
3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated furan ring, a nitro group, and an indole moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-bromo-2-furaldehyde with 5-nitro-1,3-dihydro-2H-indol-2-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products include various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The brominated furan ring and indole moiety may also contribute to its activity by binding to specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((5-Bromo-2-furyl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 2-(5-Bromo-2-furyl)quinoxaline
- 3-(5-Bromo-2-furyl)-2-quinoxalone
Uniqueness
3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one is unique due to its combination of a brominated furan ring, a nitro group, and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
853356-22-6 |
|---|---|
Formule moléculaire |
C13H7BrN2O4 |
Poids moléculaire |
335.11 g/mol |
Nom IUPAC |
(3Z)-3-[(5-bromofuran-2-yl)methylidene]-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C13H7BrN2O4/c14-12-4-2-8(20-12)6-10-9-5-7(16(18)19)1-3-11(9)15-13(10)17/h1-6H,(H,15,17)/b10-6- |
Clé InChI |
PCDCHPFMFNSMBF-POHAHGRESA-N |
SMILES isomérique |
C1=CC2=C(C=C1[N+](=O)[O-])/C(=C/C3=CC=C(O3)Br)/C(=O)N2 |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC3=CC=C(O3)Br)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



